Ethyl 2-(4-amino-2-chlorophenyl)acetate

Description

Systematic IUPAC Nomenclature and Isomeric Considerations

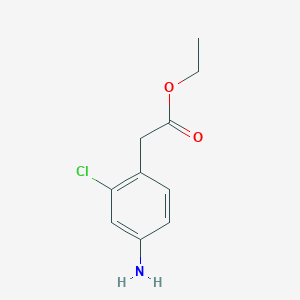

Ethyl 2-(4-amino-2-chlorophenyl)acetate is systematically named as This compound under IUPAC guidelines. Its structure consists of an acetic acid ethyl ester backbone with a 4-amino-2-chlorophenyl substituent attached to the α-carbon. The substituents on the phenyl ring are positioned at the 2-chloro and 4-amino positions, distinguishing it from isomers such as ethyl 2-amino-2-(4-chlorophenyl)acetate (CAS 124031-17-0).

Key structural features :

- Phenyl ring : 4-amino and 2-chloro substituents

- Acetic acid ethyl ester : Ethoxy carbonyl group attached to the α-carbon

- Stereochemistry : No stereogenic centers due to symmetric substitution on the phenyl ring

Table 1: Structural and Functional Group Analysis

| Component | Position/Role | Functional Group |

|---|---|---|

| Ethyl ester | α-carbon of acetic acid | -O-CO-O- |

| 4-Amino substituent | Para position on phenyl ring | -NH₂ |

| 2-Chloro substituent | Ortho position on phenyl ring | -Cl |

CAS Registry Numbers and Database Cross-Referencing

The compound is registered under CAS 50712-59-9 in major chemical databases. Cross-referencing with other identifiers reveals:

Table 2: Primary and Secondary Identifiers

Additional identifiers include:

Synonymous Chemical Designations in Literature

The compound is referenced by multiple synonyms in scientific literature and commercial catalogs:

Table 3: Common Synonyms and Variations

Notable variations :

- Hyphenation differences (e.g., ethyl2-(4-amino-2-chlorophenyl)acetate)

- Use of "benzeneacetic acid" vs. "phenylacetate" in systematic names

- Alternative numbering for substituents in some commercial catalogs

Properties

IUPAC Name |

ethyl 2-(4-amino-2-chlorophenyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-10(13)5-7-3-4-8(12)6-9(7)11/h3-4,6H,2,5,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEHGDBZUKAEGSO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antiplatelet Drug Development

Ethyl 2-(4-amino-2-chlorophenyl)acetate serves as a valuable intermediate in the synthesis of clopidogrel, a widely used antiplatelet medication. Clopidogrel is crucial for preventing blood clots in patients with cardiovascular diseases. The synthesis of clopidogrel involves the resolution of racemic mixtures of related compounds, where this compound plays a pivotal role .

The process typically involves asymmetric transformations that yield high-purity products suitable for pharmaceutical applications. For instance, one method reported yields over 86% of the desired product through the use of tartaric acid and specific solvent combinations .

1.2 Synthesis of Amino Acids

The compound is also utilized in synthesizing unnatural amino acids, which have diverse biochemical activities. These amino acids can act as building blocks for peptides and proteins with enhanced functionalities, making them valuable in drug discovery and development .

Antibacterial Activity

Recent studies have explored the antibacterial properties of derivatives related to this compound. Research indicates that compounds with similar structural features exhibit activity against antibiotic-resistant strains, particularly within the ESKAPE group (Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Enterobacter spp., and Escherichia coli) .

2.1 Mechanism of Action

While the precise molecular mechanisms underlying the antibacterial activity are not fully elucidated, studies suggest that these compounds may interact with bacterial cell membranes or interfere with essential metabolic pathways . The selectivity indices for certain derivatives indicate lower cytotoxicity compared to traditional antibiotics, highlighting their potential as safer alternatives in treating resistant infections.

Summary of Key Findings

| Application Area | Description | Key Findings |

|---|---|---|

| Antiplatelet Drug Synthesis | Intermediate for clopidogrel production | High yield processes reported (up to 86%) |

| Amino Acid Synthesis | Used in creating unnatural amino acids | Valuable for peptide synthesis and drug development |

| Antibacterial Activity | Potential against antibiotic-resistant bacteria | Moderate activity against ESKAPE group; lower cytotoxicity |

Mechanism of Action

Ethyl 2-(4-amino-2-chlorophenyl)acetate is structurally similar to other phenylacetate derivatives, such as Ethyl 2-(4-amino-2-methylphenyl)acetate and Ethyl 2-(4-amino-2-fluorophenyl)acetate. the presence of the chloro group on the benzene ring imparts unique chemical and biological properties to the compound. These differences can influence the compound's reactivity, solubility, and biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Ethyl 2-(4-amino-2-chlorophenyl)acetate belongs to a broader class of ethyl phenylacetate derivatives. Key structural analogues include:

Table 1: Comparison of Ethyl Phenylacetate Derivatives

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups: The 2-chloro substituent in this compound increases electrophilicity, while the 4-amino group facilitates hydrogen bonding. This contrasts with derivatives like ethyl 2-(4-chlorophenoxy)acetoacetate, where the chlorophenoxy group enhances lipophilicity .

- Heterocyclic Modifications : Imidazole-containing analogues (e.g., compounds B–F in Figure 1 of ) exhibit enhanced biological activity due to aromatic stacking and hydrogen-bonding capabilities .

Biological Activity

Ethyl 2-(4-amino-2-chlorophenyl)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its ester functional group and an aromatic amine. The presence of the amino and chlorophenyl groups contributes to its biological activity. The chemical structure can be represented as follows:

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. The compound has been evaluated against various cancer cell lines, demonstrating promising cytotoxic effects.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxicity of this compound, the compound exhibited significant inhibitory effects on several cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| DU145 (Prostate) | 10.5 | Microtubule destabilization |

| K562 (Leukemia) | 8.3 | Induction of apoptosis via caspase activation |

| MCF7 (Breast Cancer) | 12.1 | Cell cycle arrest in the G2/M phase |

The IC50 values indicate the concentration required to inhibit cell proliferation by 50%. These results suggest that this compound may disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells .

The mechanism underlying the anticancer activity of this compound involves several pathways:

- Microtubule Disruption : The compound interferes with microtubule dynamics, which is critical for mitosis. This disruption leads to mitotic arrest and subsequent apoptosis.

- Caspase Activation : this compound has been shown to activate caspases, which are essential for the execution phase of apoptosis.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the G2/M checkpoint, preventing cancer cells from dividing and proliferating .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the amino group and substitution patterns on the aromatic ring have been explored to enhance potency and selectivity.

Key Findings in SAR Studies

- Amino Group Modifications : Alkylation of the amino group has been shown to improve water solubility and bioavailability.

- Substitution Patterns : Variations in substituents on the aromatic ring significantly impact cytotoxicity, with specific patterns yielding higher activity against cancer cell lines .

Preparation Methods

Direct Amination of Ethyl 2-(4-chlorophenyl)acetate Derivatives

One of the primary routes to synthesize Ethyl 2-(4-amino-2-chlorophenyl)acetate involves nucleophilic aromatic substitution or reduction of nitro precursors. This method typically starts from ethyl 2-(4-nitro-2-chlorophenyl)acetate, which undergoes catalytic hydrogenation to replace the nitro group with an amino group.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Ethyl 2-(4-nitro-2-chlorophenyl)acetate | Starting material | - |

| 2 | Catalytic hydrogenation (H2, Pd/C) | Reduction of nitro group to amino group | High yield, mild conditions |

| 3 | Purification | Extraction and crystallization | High purity product obtained |

This catalytic hydrogenation approach is favored industrially due to its efficiency and selectivity in converting nitro groups to amines without affecting the ester functionality.

Esterification of 2-(4-amino-2-chlorophenyl)acetic Acid

Another approach involves first preparing the corresponding 2-(4-amino-2-chlorophenyl)acetic acid, followed by esterification to form the ethyl ester.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | 2-(4-amino-2-chlorophenyl)acetic acid | Prepared via reduction of nitro acid or other synthetic routes | - |

| 2 | Ethanol with acid catalyst (e.g., H2SO4) | Fischer esterification | Moderate to high yield |

| 3 | Purification | Distillation or recrystallization | Product isolated as pure ester |

This method is classical and allows for flexibility in preparing various ester derivatives by changing the alcohol used in esterification.

Amination via Sulfonamide Intermediates

A less direct but documented method involves preparing sulfonamide derivatives of ethyl 2-(chlorosulfonyl)acetate with 2- or 4-chloroanilines, then converting these intermediates to the amino ester.

While this method is more complex, it allows for structural modifications and can be useful in synthesizing analogs or derivatives with specific biological activities.

Patent-Described Preparation via Amino Acid Ester Hydrochloride Salt

A patent (US6080875A) describes a method involving methyl (R,S)-α-amino-α-(2-chlorophenyl)acetate hydrochloride suspended in ethyl acetate, followed by aqueous ammonia treatment, extraction, and crystallization steps to isolate amino ester hydrochloride salts.

| Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|

| 1 | Methyl (R,S)-α-amino-α-(2-chlorophenyl)acetate hydrochloride | Suspension in ethyl acetate | - |

| 2 | Dilution with aqueous ammonia (1-2 M) | Extraction of amino ester | Monitored by HPLC |

| 3 | Organic phase drying and evaporation | Concentration of product | - |

| 4 | Treatment with HCl in methanol and acetone addition | Crystallization of hydrochloride salt | High purity crystalline product |

This method emphasizes careful control of temperature (<40°C) and monitoring by high-performance liquid chromatography (HPLC) to ensure the formation of the desired amino ester and minimize side products.

Comparative Summary of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic hydrogenation of nitro ester | Ethyl 2-(4-nitro-2-chlorophenyl)acetate | H2, Pd/C | High selectivity, industrially scalable | Requires nitro precursor |

| Esterification of amino acid | 2-(4-amino-2-chlorophenyl)acetic acid | Ethanol, acid catalyst | Classical, flexible for ester variants | Requires prior acid synthesis |

| Sulfonamide intermediate route | Ethyl 2-(chlorosulfonyl)acetate + chloroaniline | Amination, reduction | Allows analog synthesis | Multi-step, moderate yield |

| Amino acid ester hydrochloride salt method | Methyl (R,S)-α-amino-α-(2-chlorophenyl)acetate hydrochloride | Aqueous ammonia, HCl in methanol | High purity, controlled process | Requires careful temperature control |

Research Findings and Analytical Techniques

- HPLC Monitoring: The patent method employs HPLC to monitor the disappearance of starting materials and formation of the amino ester, ensuring reaction completeness and product purity.

- Crystallization: The hydrochloride salt crystallization step enhances product isolation and purity, which is critical for pharmaceutical applications.

- Catalytic Systems: Hydrogenation methods rely on palladium catalysts that provide efficient nitro group reduction without affecting ester groups.

- Reaction Conditions: Mild temperatures and controlled pH are essential to prevent hydrolysis or side reactions during esterification and amination steps.

Q & A

Q. How can Ethyl 2-(4-amino-2-chlorophenyl)acetate be synthesized, and what are critical experimental considerations?

Methodological Answer:

- Route 1 : React 4-amino-2-chlorophenylacetic acid with ethanol under acid catalysis (e.g., H₂SO₄) via Fischer esterification. Monitor reaction completion via TLC (silica gel, hexane/ethyl acetate 3:1) .

- Route 2 : Perform nucleophilic substitution on pre-functionalized intermediates (e.g., ethyl 2-(2-chloro-4-nitrophenyl)acetate followed by nitro-group reduction using Pd/C and H₂). Ensure inert atmosphere to prevent side reactions .

- Critical Considerations :

- Protect the amino group during esterification to avoid side reactions (e.g., acetylation with acetic anhydride).

- Use anhydrous solvents to prevent hydrolysis of the ester group .

Q. What spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

- ¹H NMR : Key signals include the ethyl ester triplet (δ 1.2–1.4 ppm, J = 7.1 Hz), aromatic protons (δ 6.5–7.1 ppm), and NH₂ protons (δ 3.6–4.1 ppm, broad singlet) .

- IR Spectroscopy : Confirm ester carbonyl (C=O stretch at ~1740 cm⁻¹) and aromatic C-Cl (600–800 cm⁻¹).

- Mass Spectrometry : Molecular ion peak at m/z 227.6 (C₁₀H₁₁ClN₂O₂⁺) .

Advanced Questions

Q. How can structural ambiguities in derivatives of this compound be resolved using X-ray crystallography?

Methodological Answer:

- Crystallization : Recrystallize from ethyl acetate/petroleum ether (2:1 v/v) to obtain single crystals .

- Data Collection : Use Mo Kα radiation (λ = 0.71075 Å) with a Rigaku diffractometer. Refine structures using SHELXL (e.g., anisotropic displacement parameters, hydrogen riding model) .

- Key Metrics :

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Use B3LYP/6-31G(d) basis set for energy minimization .

- Molecular Docking : Simulate interactions with DNA (e.g., minor groove binding) to predict biological activity. Compare with biotransformation products (e.g., reduced nitro intermediates) .

Data Contradictions and Resolution

Q. How to reconcile discrepancies between spectroscopic and crystallographic data for derivatives?

Case Study :

- Observed Contradiction : A derivative’s NMR suggests planar conformation, while crystallography reveals a twisted aryl-acetate moiety (angle = 77.89°) .

- Resolution :

Biological and Chemical Interactions

Q. What is the compound’s potential for DNA interaction, and how is this evaluated?

Methodological Answer:

- DNA-Binding Assays :

- UV-Vis Titration : Monitor hypochromicity at 260 nm upon DNA addition.

- Molecular Dynamics : Simulate intercalation or groove-binding modes (e.g., Gibbs free energy < −24 kcal/mol indicates strong binding) .

- Metabolic Pathways : Biotransformation via nitroreductase yields metabolites with enhanced DNA affinity (e.g., amine derivatives) .

Reaction Optimization Challenges

Q. How to address regioselectivity issues in halogenation or oxidation reactions?

Case Study :

- Challenge : Oxidation of the amino group competes with ester hydrolysis under acidic conditions.

- Solution :

- Use mild oxidizing agents (e.g., MnO₂ in dry DCM) to favor amino → nitro conversion.

- Protect the ester group with trimethylsilyl chloride (TMSCl) during oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.